1-Phenyl-1H-benzoimidazole
Overview
Description
1-Phenyl-1H-benzoimidazole is a compound that has been studied for its potential in various biological applications. It serves as a core structure for the development of selective ATP site inhibitors of the platelet-derived growth factor receptor (PDGFR), indicating its significance in medicinal chemistry .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-benzoimidazole derivatives has been explored in several studies. Complexes of 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been synthesized and used as catalysts for the synthesis of 1,2-disubstituted benzimid
Scientific Research Applications
Antimicrobial Properties
- A study synthesized 1H-benzoimidazole derivatives, including 1-phenyl-1H-benzoimidazole, and investigated their antimicrobial activities. These compounds showed significant effectiveness against various microorganisms (Benvenuti et al., 1997).
- Another research synthesized novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives. These compounds exhibited in vitro antibacterial and antifungal properties against human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).
Inhibition of Heparanase
- Compounds derived from 1-phenyl-1H-benzoimidazole have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. Specific derivatives displayed significant inhibitory activity in this context (Pan et al., 2006).
Luminescent Properties
- Research into the synthesis of iridium complexes with 1-phenyl-1H-benzoimidazole derivatives revealed their potential in producing bright photoluminescence. These findings suggest applications in electrophosphorescence devices (Zhang et al., 2013).
Catalytic Applications
- The compound has been used in developing unsymmetrical bidentate chalcogen ligands, showing potential in catalytic applications, particularly in transfer hydrogenation processes (Sharma et al., 2014).
Antihypertensive Activity
- Some derivatives of 1-phenyl-1H-benzoimidazole have been synthesized and evaluated for their antihypertensive properties, showing promise as potential therapeutic agents (Sharma et al., 2010).
Photophysical Behavior
- Amidoxime compounds with 1-phenyl-1H-benzoimidazole moiety have been synthesized and studied for their photophysical behavior, indicating potential applications in pH sensing and other analytical techniques (Rahman et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMQRWVMWLODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345732 | |
Record name | 1-Phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-1H-benzoimidazole | |
CAS RN |
2622-60-8 | |
Record name | 1-Phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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